molecular formula C8H5F4NO2 B14239119 2,3,5,6-Tetrafluoro-4-hydroxy-N-methylbenzamide CAS No. 402563-71-7

2,3,5,6-Tetrafluoro-4-hydroxy-N-methylbenzamide

Cat. No.: B14239119
CAS No.: 402563-71-7
M. Wt: 223.12 g/mol
InChI Key: AQNJCTWVMZEOBF-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-hydroxy-N-methylbenzamide is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluoro-4-hydroxy-N-methylbenzamide typically involves the fluorination of a suitable precursor, followed by functional group modifications. One common method involves the fluorination of 4-hydroxybenzoic acid derivatives using fluorinating agents such as sulfur tetrafluoride (SF4) or elemental fluorine (F2) under controlled conditions. The resulting tetrafluorinated intermediate is then subjected to amidation reactions with N-methylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoro-4-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroxy derivatives with different oxidation states.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-hydroxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex fluorinated compounds.

    Biology: Employed in the development of bioactive molecules and probes for studying biological processes.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-4-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid
  • 2,3,4,5-Tetrafluorobenzoic acid
  • 2,3,5,6-Tetrafluoro-4-methoxybenzamide

Uniqueness

2,3,5,6-Tetrafluoro-4-hydroxy-N-methylbenzamide stands out due to its specific combination of fluorine atoms and functional groups, which impart unique reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.

Properties

CAS No.

402563-71-7

Molecular Formula

C8H5F4NO2

Molecular Weight

223.12 g/mol

IUPAC Name

2,3,5,6-tetrafluoro-4-hydroxy-N-methylbenzamide

InChI

InChI=1S/C8H5F4NO2/c1-13-8(15)2-3(9)5(11)7(14)6(12)4(2)10/h14H,1H3,(H,13,15)

InChI Key

AQNJCTWVMZEOBF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=C(C(=C1F)F)O)F)F

Origin of Product

United States

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